

Technical Guide: Physical Properties of Bicteravir-15N, d2

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Compound of Interest		
Compound Name:	Bictegravir-15N, d2	
Cat. No.:	B15139175	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **Bictegravir-15N**, **d2**, an isotopically labeled version of the potent HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and analysis.

Core Physical and Chemical Data

The physical properties of **Bictegravir-15N**, **d2** are primarily derived from supplier specifications and are expected to be nearly identical to the unlabeled compound, with the exception of properties directly influenced by the isotopic substitution (i.e., molecular weight and accurate mass).

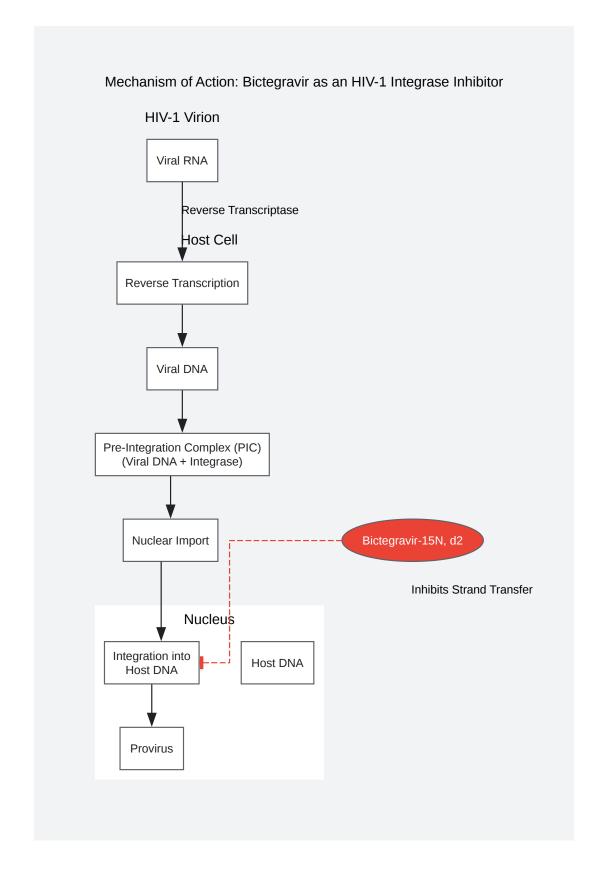


Property	Value	Source
	(1S,11R,13R)-N-[dideuterio-	
	(2,4,6-	
	trifluorophenyl)methyl]-5-	
Chemical Name	hydroxy-3,6-dioxo-12-oxa-2,9-	N/A
	diazatetracyclo[11.2.1.02,11.0	
	4,9]hexadeca-4,7-diene-7-	
	(15N)carboxamide	
Molecular Formula	C21H16D2F3N2(15N)O5	N/A
Molecular Weight	452.39 g/mol	N/A
Accurate Mass	452.1294 Da	N/A
Appearance	Off-white to yellow powder	[1]
Purity	≥98%	[1][2]
Solubility	Soluble in DMSO and methanol.[2][3][4]	N/A
Storage Conditions	-20°C for long-term storage.	[2]
Boiling Point (unlabeled)	682.5 ± 55.0 °C at 760 mmHg	[1]
Density (unlabeled)	1.62 ± 0.1 g/cm ³	[1]
pKa (Strongest Acidic, unlabeled)	9.81	[5]

Mechanism of Action: HIV-1 Integrase Inhibition

Bictegravir functions by inhibiting the strand transfer activity of the HIV-1 integrase enzyme.[6] [7] This crucial step in the viral replication cycle involves the insertion of the viral DNA into the host cell's genome. By blocking this process, Bictegravir effectively halts viral replication.[8][9] The mechanism is generally understood to involve the chelation of divalent metal ions in the active site of the integrase enzyme.[10]





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Mechanism of Bictegravir Action



Experimental Protocols

While specific, detailed experimental protocols for the physical characterization of **Bictegravir-15N**, **d2** are not publicly available, the following sections describe general methodologies that would be employed for such a compound. These are based on established analytical techniques for active pharmaceutical ingredients (APIs).[11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of **Bictegravir-15N**, **d2**.

- Instrumentation: A standard HPLC system equipped with a UV detector would be utilized.[12]
 [13]
- Column: A C18 column is a common choice for separating Bictegravir and its impurities.[12]
- Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., triethylamine buffer) and an organic solvent such as methanol or acetonitrile.[12][14]
- Detection: The UV detection wavelength would be set to an absorbance maximum for Bictegravir, such as 260 nm.[13]
- Procedure: A solution of Bictegravir-15N, d2 of known concentration would be injected into
 the HPLC system. The retention time of the main peak would be compared to a reference
 standard. Purity is calculated based on the area of the main peak relative to the total area of
 all peaks detected in the chromatogram.

Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a critical technique for confirming the molecular weight and isotopic enrichment of **Bictegravir-15N, d2**.

 Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.



- Ionization: Electrospray ionization (ESI) in positive mode is a suitable method for Bictegravir. [15][16]
- Analysis: The mass spectrum would be analyzed to confirm the presence of the molecular ion corresponding to the calculated accurate mass of Bictegravir-15N, d2 (452.1294 Da). The isotopic distribution pattern would also be examined to confirm the incorporation of one 15N and two deuterium atoms. A study on unlabeled bictegravir used a mass spectrometer in ESI positive multiple reaction monitoring mode with m/z transitions of 450.1/289.1.[15] For bictegravir-15N d2, the transition would be 453.2 → 289.2.[17]

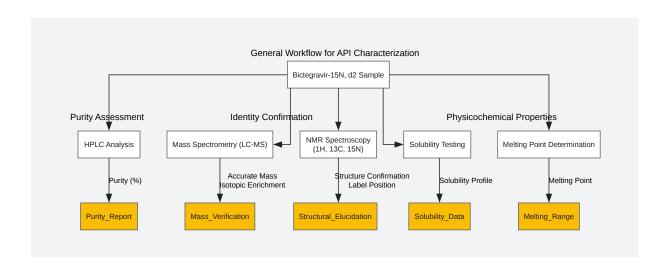
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the isotopic labels.

- Instrumentation: A high-field NMR spectrometer.
- ¹H NMR: The proton NMR spectrum would be acquired to confirm the overall structure of the molecule. The integration of the proton signals would be consistent with the expected structure, and the absence of signals at the deuterated positions would confirm the location of the deuterium labels. A ¹H NMR spectrum for unlabeled Bictegravir is publicly available and can be used for comparison.[18]
- ¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton.
- ¹⁵N NMR: A nitrogen-15 NMR experiment could be performed to directly observe the 15N-labeled nitrogen atom.

The following diagram illustrates a general workflow for the physical and chemical characterization of a stable isotope-labeled API like **Bictegravir-15N**, **d2**.





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